N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiophen-3-yl)benzamide
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Overview
Description
N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiophen-3-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyrazole ring, a pyridine ring, and a thiophene ring, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiophen-3-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the pyrazole, pyridine, and thiophene rings, followed by their sequential coupling under specific reaction conditions. Common reagents used in these reactions include organolithium reagents, palladium catalysts, and various solvents like dimethylformamide (DMF) and tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to enhance yield and purity. This often includes scaling up the reactions, using continuous flow reactors, and employing advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiophen-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation with bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiophen-3-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiophen-3-yl)benzamide involves its interaction with specific molecular targets. It may bind to proteins or enzymes, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide
- N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers
Uniqueness
N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiophen-3-yl)benzamide stands out due to its unique combination of pyrazole, pyridine, and thiophene rings, which confer distinct chemical properties and potential applications. Its structural complexity allows for diverse functionalization and modification, making it a valuable compound in various research fields.
Properties
IUPAC Name |
N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-4-thiophen-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS/c1-25-13-20(12-24-25)19-8-15(9-22-11-19)10-23-21(26)17-4-2-16(3-5-17)18-6-7-27-14-18/h2-9,11-14H,10H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXWIYSLNUUZJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=CC=C(C=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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